![molecular formula C23H21N3O2S B2706532 N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942003-09-0](/img/structure/B2706532.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Übersicht
Beschreibung
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a dimethylbenzamide core, and a pyridin-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the methoxybenzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions.
Attachment of the dimethylbenzamide core: The methoxybenzo[d]thiazole intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the pyridin-2-ylmethyl group: Finally, the benzamide intermediate is alkylated with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Research
Mechanism of Action:
Research indicates that this compound exhibits potential anti-cancer properties by inhibiting the proliferation of various cancer cell lines, including those from colon, breast, and lung cancers. The compound's structural motifs may enhance its interaction with specific biological targets, leading to apoptosis in malignant cells.
Case Studies:
- A study demonstrated that N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide effectively reduced cell viability in cultured cancer cells. The mechanism involved the disruption of cell cycle progression and induction of apoptosis through caspase activation.
Table 1: Anti-Cancer Activity Summary
Cancer Type | Cell Line Used | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Colon | HCT116 | 15 | Induction of apoptosis |
Breast | MCF7 | 10 | Cell cycle arrest |
Lung | A549 | 12 | Caspase activation |
Anti-Inflammatory Properties
Biological Activity:
The compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Research Findings:
In vitro studies revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages, indicating its role as a modulator of inflammatory responses.
Table 2: Anti-Inflammatory Activity Summary
Cytokine | Baseline Level (pg/mL) | Treated Level (pg/mL) | Percentage Reduction |
---|---|---|---|
TNF-alpha | 250 | 100 | 60% |
IL-6 | 300 | 120 | 60% |
Antimicrobial Properties
Pathogen Inhibition:
The compound has shown efficacy against various pathogens, including Mycobacterium tuberculosis. Its benzothiazole moiety is believed to play a crucial role in its antimicrobial activity by interacting with bacterial enzymes.
Case Studies:
In laboratory settings, this compound demonstrated significant inhibition against multiple strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Summary
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Mycobacterium tuberculosis | 8 |
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Wirkmechanismus
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The methoxybenzo[d]thiazole moiety is particularly important for its binding affinity, while the pyridin-2-ylmethyl group enhances its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.
6,6’-Dimethyl-2,2’-dipyridyl: A bipyridine compound with enhanced steric hindrance.
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biologische Aktivität
N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structural arrangement that combines a methoxybenzo[d]thiazole moiety with dimethyl and pyridinylmethyl groups, which may contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The chemical structure is depicted below:
Property | Value |
---|---|
Molecular Formula | C23H21N3O2S |
Molecular Weight | 403.5 g/mol |
CAS Number | 942003-09-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3 .
Table 1: Anticancer Activity of Related Benzothiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
8j | U937 | 5.2 | Procaspase-3 activation |
8k | MCF-7 | 6.6 | Procaspase-3 activation |
The structure–activity relationship (SAR) studies indicate that the presence of the benzothiazole moiety is crucial for enhancing anticancer activity and selectivity . The ability to chelate metal ions like zinc may also play a role in modulating the activity of these compounds.
Other Biological Activities
In addition to anticancer properties, benzothiazole derivatives have been investigated for their antibacterial and antifungal activities. Compounds bearing similar functional groups have exhibited selective antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Table 2: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Compound A | E. faecalis | 8 |
Compound B | S. aureus | 16 |
Case Studies
In one notable study, researchers synthesized and evaluated a series of benzothiazole derivatives for their biological activities. Among these, specific compounds demonstrated superior antiproliferative effects against cancer cell lines, suggesting that modifications to the benzothiazole framework could enhance therapeutic efficacy .
Another investigation focused on the structural modifications of benzothiazoles and their impact on biological activity, revealing that certain substitutions significantly improved anticancer potency while maintaining selectivity against non-cancerous cells .
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide?
Answer:
The synthesis typically involves sequential steps:
- Benzothiazole core formation : Cyclization of substituted arylamines with thiocyanates or via condensation reactions to generate the 6-methoxybenzothiazole moiety .
- Amide coupling : Reacting the benzothiazol-2-amine intermediate with activated carboxylic acid derivatives (e.g., benzoyl chloride) in the presence of pyridine or DMF to form the amide bond .
- N-Alkylation : Introducing the pyridin-2-ylmethyl group using alkylating agents like chloromethylpyridine under basic conditions (e.g., NaHCO₃) .
Key purification steps include recrystallization (e.g., methanol or ethyl acetate) and column chromatography to isolate intermediates and final products .
Q. Advanced: How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound?
Answer:
X-ray crystallography provides atomic-level resolution of the molecular structure, confirming:
- Planarity of the benzothiazole and benzamide moieties , critical for π-π stacking interactions .
- Hydrogen bonding networks : Classical (N–H⋯N/O) and non-classical (C–H⋯O/F) interactions stabilize crystal packing. For example, centrosymmetric dimers via N–H⋯N bonds and C–H⋯F interactions were observed in related benzothiazole derivatives .
- Refinement tools : SHELXL software refines positional and thermal parameters, while SHELXS/SHELXD assists in phase determination for small-molecule structures .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy, pyridylmethyl groups) and amide bond formation. Aromatic protons in the benzothiazole (δ 7.2–8.1 ppm) and pyridine (δ 8.5–9.0 ppm) regions are diagnostic .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. Advanced: How do synthetic conditions influence polymorphic forms and subsequent bioactivity?
Answer:
- Solvent polarity and temperature during recrystallization can yield different polymorphs. For example, methanol vs. DMF may alter hydrogen-bonding networks, affecting solubility and stability .
- Bioactivity implications : Polymorphs with tighter crystal packing (e.g., higher melting points) may exhibit reduced solubility, impacting bioavailability. Comparative assays using distinct crystalline forms are critical for structure-activity relationship (SAR) studies .
Q. Advanced: What computational approaches predict the compound’s binding affinity to target enzymes?
Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., PFOR enzyme targeted by nitazoxanide analogs). Docking scores correlate with inhibitory activity .
- QSAR modeling : Utilizes electronic (HOMO/LUMO) and steric descriptors (molar refractivity) to predict bioactivity trends across derivatives .
Q. Advanced: How can researchers address discrepancies in biological activity data across assay models?
Answer:
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and validate cell viability (via MTT assays) to rule off-target effects .
- Data normalization : Express activity as % inhibition relative to baseline and account for solvent effects (e.g., DMSO tolerance limits) .
- Orthogonal assays : Confirm results using complementary methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
Q. Basic: What purification strategies are optimal for isolating this compound?
Answer:
- Recrystallization : Methanol or ethanol effectively remove polar by-products .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates N-alkylation by-products .
- HPLC : Reversed-phase C18 columns resolve closely related impurities, particularly for enantiomeric residues .
Q. Advanced: How to minimize by-product formation during N-alkylation steps?
Answer:
- Temperature control : Slow addition of alkylating agents at 0–5°C reduces side reactions (e.g., over-alkylation) .
- Protecting groups : Temporarily block reactive sites (e.g., amide NH) with tert-butoxycarbonyl (Boc) groups .
- Catalytic agents : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-7-8-16(2)19(12-15)22(27)26(14-17-6-4-5-11-24-17)23-25-20-10-9-18(28-3)13-21(20)29-23/h4-13H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUIATYYMQQIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.